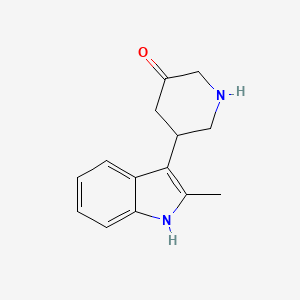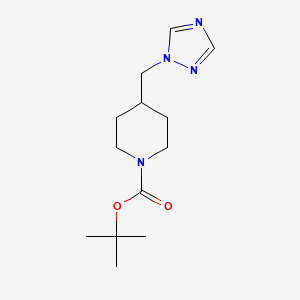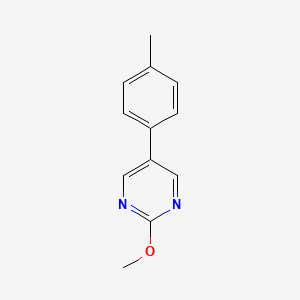
2-(Bromomethyl)benzyl alcohol, tert-butyldimethylsilyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene: is an organic compound with the molecular formula C13H21BrOSi It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and silylation. The general synthetic route involves:
Protection of the hydroxyl group: The hydroxyl group of a benzyl alcohol derivative is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Bromination: The protected benzyl alcohol is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Deprotection: The silyl ether can be deprotected using tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene undergoes several types of reactions, including:
Nucleophilic substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
- Substituted benzene derivatives
- Benzaldehyde derivatives
- Benzoic acid derivatives
Applications De Recherche Scientifique
Chemistry: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be employed in the synthesis of bioactive molecules and drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties.
Mécanisme D'action
The mechanism of action of 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzene ring.
Comparaison Avec Des Composés Similaires
- 1-(bromomethyl)-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- 1-(bromomethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene
- Cyclopropane, 1-(bromomethyl)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]
Comparison: 1-(bromomethyl)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene is unique due to the position of its substituents on the benzene ring. This positional difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the ortho position of the bromomethyl group relative to the silyl ether group can lead to different steric and electronic effects compared to the meta or para positions in similar compounds.
Propriétés
Formule moléculaire |
C14H23BrOSi |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
[2-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9H,10-11H2,1-5H3 |
Clé InChI |
KAZAPOFZSYZDKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)


![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)





